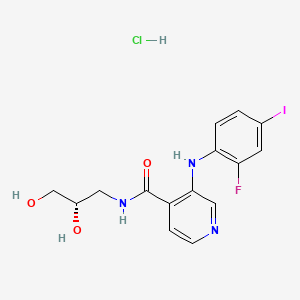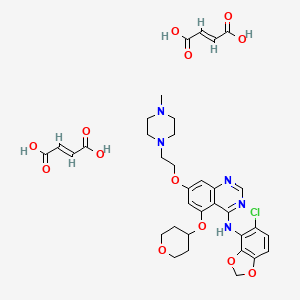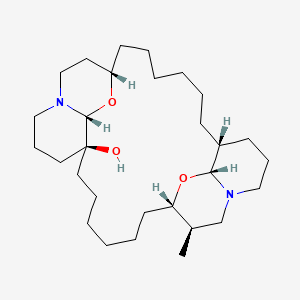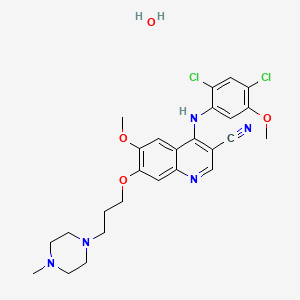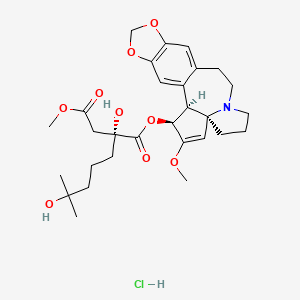
Plastoquinone 9
Descripción general
Descripción
Polyunsaturated side-chain quinone derivative which is an important link in the electron transport chain of green plants during the photosynthetic conversion of light energy by photophosphorylation into the potential energy of chemical bonds.
Aplicaciones Científicas De Investigación
Photoprotection and Antioxidant Role in Plants : PQ-9 acts as an antioxidant in plant leaves, providing photoprotection. This is demonstrated by the increased resistance to photooxidative stress in Arabidopsis plants overexpressing the PQ-9 biosynthesis gene, leading to reduced leaf bleaching and lipid peroxidation under excess light (Ksas et al., 2015).
Functions Beyond Photosynthesis : PQ-9 has a broader range of functions beyond electron transport in photosynthesis. It is involved in photoprotection, acting as a potent antioxidant, and plays a role in chloroplast metabolism as a cofactor in the biosynthesis of chloroplast metabolites (Havaux, 2020).
Biosynthesis and Integration in Plant Metabolism : PQ-9 is essential in the biosynthesis of α-tocopherol and phylloquinone (Vitamin K1) in plants, contributing to the overall metabolism and functioning of chloroplasts (Schulze-Siebert et al., 1987).
Distinct Biosynthetic Pathway in Cyanobacteria : In cyanobacteria, the biosynthetic pathway of PQ-9 differs significantly from that in plants, involving a novel 4-hydroxybenzoate solanesyltransferase (Sadre et al., 2012).
Neuroprotective Properties : PQ-9, modified to accumulate specifically in mitochondria, has shown neuroprotective properties in a rat model of brain ischemia/reperfusion injury. This indicates potential therapeutic applications for stroke treatment (Silachev et al., 2015).
Paralogous Solanesyl-diphosphate Synthases in Plastids : Arabidopsis possesses two solanesyl-diphosphate synthases that assemble the side chain of PQ-9 in plastids. These enzymes are crucial for understanding plastid metabolism (Block et al., 2013).
Antimicrobial Activity : PQ analogs have demonstrated significant antimicrobial activity against Staphylococcus epidermidis and Candida albicans, indicating a potential lead structure for developing antimicrobial drugs (Mataracı-Kara et al., 2021).
Role in Photosynthesis and Respiration : PQ-9 is essential for both photosynthesis and respiration, serving as a common link between these two vital processes in plants and algae (Hirano et al., 1980).
Biosynthetic Pathway and Control : Research on PQ-9 biosynthesis reveals the involvement of multiple precursors and enzymes, highlighting its complex synthesis and regulation in plants (Pennock, 1985).
Propiedades
IUPAC Name |
2,3-dimethyl-5-(3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl)cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H80O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-51-39-52(54)49(11)50(12)53(51)55/h21,23,25,27,29,31,33,35,37,39H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUYMLZIRPABFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CC1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H80O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-5-(3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaenyl-2,5-cyclohexadiene-1,4-dione-2,3-dimethyl-5-solanesyl-1,4-benzoquinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





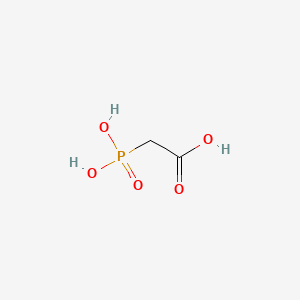
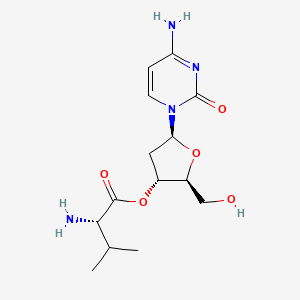

![Sodium 2,6-bis{[hydroxy(2-methoxyethoxy)methylidene]amino}-N-(5-{[hydroxy(methyl)phosphoryl]oxy}pentyl)hexanimidate](/img/structure/B1194691.png)

